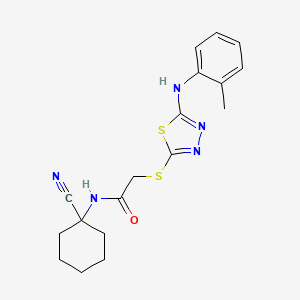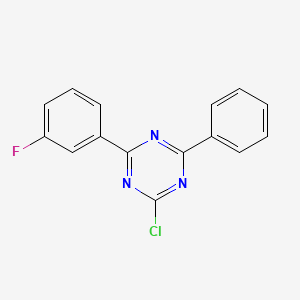
N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a cyanocyclohexyl group, a thiadiazole ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under cyclization conditions.
Introduction of the Cyanocyclohexyl Group: This step may involve the reaction of cyclohexylamine with cyanogen bromide or similar reagents.
Coupling Reactions: The final step involves coupling the thiadiazole derivative with the cyanocyclohexyl intermediate under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the cyanocyclohexyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation could be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide could have several applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a bioactive compound in drug discovery, particularly for its antimicrobial or anticancer properties.
Medicine: Investigation as a therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application:
Biological Activity: The compound might interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, which could be exploited in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
The unique combination of the cyanocyclohexyl group and the thiadiazole ring in N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide may confer distinct biological or chemical properties not found in similar compounds.
Properties
Molecular Formula |
C18H21N5OS2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5OS2/c1-13-7-3-4-8-14(13)20-16-22-23-17(26-16)25-11-15(24)21-18(12-19)9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,20,22)(H,21,24) |
InChI Key |
UMQPRBVOMYBJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B13350726.png)

![4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B13350738.png)
![[5-(3-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B13350739.png)
![Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13350753.png)

![6-amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13350774.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B13350782.png)

![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13350811.png)



